molecular formula C13H21BN2O2 B2982787 1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2227297-73-4

1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2982787
CAS No.: 2227297-73-4
M. Wt: 248.13
InChI Key: OJTMHQQLNFCWDW-UHFFFAOYSA-N
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Description

1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 2227297-73-4) is a high-purity boronic ester pinacol derivative with the molecular formula C13H21BN2O2 and a molecular weight of 248.13 g/mol . This compound is characterized by a pyrazole ring system N-substituted with a cyclobutyl group and boronic ester functionality at the 5-position, protected as a stable pinacol ester, making it an invaluable building block for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry and drug discovery research . The tetramethyl-1,3,2-dioxaborolan-2-yl group serves as a protected form of boronic acid, enhancing stability and handling properties while maintaining reactivity for palladium-catalyzed cross-coupling transformations. Structural analogs of this compound, specifically cyclobutyl-pyrazole-boronic esters, have demonstrated significant research applications in the development of Janus Kinase (JAK) inhibitors, as documented in pharmaceutical patents . These inhibitors represent a promising class of therapeutic agents for treating inflammatory and autoimmune diseases. With a purity of 97.0% and proper storage recommendations of sealed and dry conditions at 2-8°C, this reagent offers researchers a reliable intermediate for constructing complex molecular architectures . The compound is provided with GHS safety warnings and precautionary statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can utilize this versatile building block to explore new chemical space in agrochemical, material science, and pharmaceutical development projects, particularly in the synthesis of novel heterocyclic compounds with potential biological activity.

Properties

IUPAC Name

1-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-8-9-15-16(11)10-6-5-7-10/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTMHQQLNFCWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227297-73-4
Record name 1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Preparation Methods

The synthesis of 1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclobutyl group and the dioxaborolane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The dioxaborolane moiety can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has found applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with certain biomolecules, modulating their activity. This interaction can influence various cellular processes, including enzyme activity, signal transduction, and gene expression. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, emphasizing substituent variations, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Features
Target Compound: 1-Cyclobutyl-5-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole 1-Cyclobutyl, 5-pinacol boronic ester C₁₄H₂₁BN₂O₂ 272.14 2227297-73-4 High steric bulk from cyclobutyl; used in medicinal chemistry
1-(Oxan-2-yl)-5-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole 1-Tetrahydropyran (oxan-2-yl) C₁₄H₂₃BN₂O₃ 278.16 903550-26-5 Oxygen-containing substituent may enhance solubility
1-Methyl-5-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole 1-Methyl C₁₀H₁₇BN₂O₂ 208.07 847818-74-0 Low steric hindrance; higher reactivity in cross-coupling
1-Isopropyl-5-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole 1-Isopropyl C₁₂H₂₁BN₂O₂ 244.13 1282518-60-8 Moderate steric bulk; balances reactivity and stability
1-[3-(Tetramethyl-dioxaborolan-2-yl)phenyl]-1H-pyrazole Boron on phenyl ring C₁₅H₁₉BN₂O₂ 270.13 852227-94-2 Extended conjugation; potential for electronic modulation
3-Cyclopropyl-1-ethyl-5-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole 1-Ethyl, 3-cyclopropyl Not provided Not provided - Dual substituents for tailored steric/electronic effects

Key Comparative Insights

Steric and Electronic Effects
  • Cyclobutyl vs. Smaller Substituents : The cyclobutyl group in the target compound introduces significant steric hindrance compared to methyl or isopropyl analogs. This may slow reaction kinetics in cross-coupling but improve selectivity in binding interactions .
  • Oxygenated vs. Hydrocarbon Substituents : The tetrahydropyran analog (CAS 903550-26-5) contains an oxygen atom, which could improve aqueous solubility but reduce lipophilicity, impacting pharmacokinetic profiles .
Reactivity in Cross-Coupling
  • Pinacol Boronic Esters : All analogs share the pinacol boronic ester group, ensuring stability and compatibility with Suzuki-Miyaura reactions. However, smaller substituents (e.g., methyl, CAS 847818-74-0) enable faster transmetallation due to reduced steric bulk .

Biological Activity

1-Cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 2227297-73-4) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its effects.

  • Molecular Formula : C13H21BN2O2
  • Molar Mass : 248.13 g/mol
  • CAS Number : 2227297-73-4

The compound's structure features a pyrazole ring substituted with a cyclobutyl group and a tetramethyl-1,3,2-dioxaborolane moiety, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures to 1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit various cancer cell lines by interfering with specific signaling pathways.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHCT116 (Colon)5.0Aurora-A Inhibition
Compound BMCF7 (Breast)3.5Apoptosis Induction
1-Cyclobutyl...A549 (Lung)TBDTBD

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of Aurora kinases, which are critical in cell division and are often overexpressed in tumors.

Neuroprotective Effects

Preliminary studies suggest that similar compounds might exhibit neuroprotective effects by inhibiting pathways associated with neurodegeneration. This is particularly relevant for conditions such as amyotrophic lateral sclerosis (ALS), where inhibiting rho-associated protein kinase (ROCK) has shown promise.

Case Study: ROCK Inhibition

In a study examining the effects of various compounds on ROCK activity, it was found that certain pyrazole derivatives demonstrated significant inhibition, leading to reduced neurodegeneration markers in cellular models.

Absorption and Distribution

The pharmacokinetic profile of 1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole remains to be fully elucidated. However, compounds with similar structures typically show favorable absorption characteristics due to their lipophilicity.

Toxicity Profile

The toxicity of this compound has not been extensively studied; however, related compounds have shown varying degrees of irritancy and cytotoxicity in laboratory settings. It is essential to conduct thorough toxicological assessments before clinical application.

Q & A

Q. What are the established synthetic routes for 1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound is typically synthesized via a two-step approach:

  • Step 1: Introduction of the tetramethyl dioxaborolane group via palladium-catalyzed Miyaura borylation. For example, aryl halides react with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) and KOAc in dioxane at 80–100°C .
  • Step 2: Cyclobutyl group installation through alkylation or nucleophilic substitution. For instance, cyclobutyl lithium or Grignard reagents react with a boronate-containing pyrazole precursor under inert conditions . Purification often involves column chromatography or recrystallization, with yields ranging from 60–85% depending on substituent steric effects .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy: ¹¹B NMR confirms boronate ester formation (δ ~30–35 ppm). ¹H/¹³C NMR identifies cyclobutyl proton environments (e.g., δ 3.5–4.5 ppm for CH₂ groups) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve molecular geometry, including bond angles and dihedral distortions in the pyrazole-boronate system .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 278.161 for [M+H]⁺) .

Q. What are the primary applications of this compound in organic synthesis?

The tetramethyl dioxaborolane group enables Suzuki-Miyaura cross-coupling reactions, forming C–C bonds with aryl/heteroaryl halides. This is critical for constructing biaryl systems in drug intermediates or functional materials . The cyclobutyl moiety enhances steric bulk, potentially modulating reactivity in catalytic cycles .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with this boronate ester?

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(Amphos) improves efficiency for electron-deficient aryl halides. For sterically hindered partners, Pd(OAc)₂ with SPhos ligand is preferred .
  • Solvent Effects: Mixed solvents (toluene:ethanol 3:1) enhance solubility of hydrophobic substrates.
  • Temperature Control: Reactions at 60–80°C minimize boronate ester decomposition while ensuring turnover .
  • By-product Analysis: Monitor for protodeboronation (e.g., via ¹H NMR δ 6.5–7.5 ppm for aryl protons) and adjust base (e.g., K₂CO₃ vs. CsF) to suppress side reactions .

Q. How to address discrepancies in melting points or spectral data between synthetic batches?

  • Purity Checks: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5%. Common by-products include deprotected boronic acids or cyclobutyl ring-opened derivatives .
  • Crystallization Troubleshooting: Recrystallize from hexane/ethyl acetate to remove residual Pd catalysts. For polymorphic variations, perform variable-temperature XRD .
  • Isotopic Labeling: Use ¹⁰B-enriched reagents to confirm boronate integrity via ¹¹B NMR splitting patterns .

Q. What strategies improve the compound’s stability under ambient conditions?

  • Storage: Keep under argon at –20°C to prevent hydrolysis of the boronate ester. Desiccants (e.g., molecular sieves) in storage vials extend shelf life .
  • Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Q. How does the cyclobutyl group influence the compound’s reactivity in medicinal chemistry?

  • Steric Effects: The cyclobutyl ring restricts rotation, potentially improving binding selectivity in enzyme inhibitors (e.g., kinase targets) .
  • Metabolic Stability: Cyclobutyl’s saturated structure reduces oxidative metabolism compared to aromatic substituents, as shown in pharmacokinetic studies of analogous Factor Xa inhibitors .

Q. What computational methods predict the compound’s behavior in catalytic systems?

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to model transition states in cross-coupling reactions .
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility or aggregation tendencies .

Contradictions and Mitigation

  • Suzuki Coupling Yields: Some studies report lower yields (40–50%) with electron-rich aryl halides due to competitive homecoupling. Mitigate by using Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) .
  • Crystallization Failures: Contradictory reports on crystal habit (needles vs. plates) may arise from solvent polarity. Screen solvents like DCM/hexane for reproducible results .

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